molecular formula C10H7BrN2O3 B12637658 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- CAS No. 934568-27-1

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-

Cat. No.: B12637658
CAS No.: 934568-27-1
M. Wt: 283.08 g/mol
InChI Key: OYPYNNMHCWYLPZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 5-bromo-1-hydrogen pyrrolo[2,3-b]pyridine-2-ketone.

    Reduction: The ketone is reduced using tin powder and hydrochloric acid in ethanol at 40°C for 2 hours.

    Neutralization: The reaction mixture is neutralized with saturated sodium bicarbonate solution.

    Purification: The resulting solid is filtered, dried, and dissolved in chloroform. Copper(II) bromide is added, and the mixture is stirred at 60°C for 2 hours.

    Recrystallization: The crude product is purified by recrystallization using a chloroform:hexane mixture.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- involves its interaction with FGFRs. The compound inhibits the FGFR signaling pathway, which is crucial for cell proliferation, differentiation, and survival. By blocking this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- lies in its specific inhibitory activity against FGFRs, making it a promising candidate for cancer therapy research.

Properties

CAS No.

934568-27-1

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

2-(5-bromo-1-methylpyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C10H7BrN2O3/c1-13-4-7(8(14)10(15)16)6-2-5(11)3-12-9(6)13/h2-4H,1H3,(H,15,16)

InChI Key

OYPYNNMHCWYLPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC(=C2)Br)C(=O)C(=O)O

Origin of Product

United States

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